molecular formula C22H22N4OS2 B2486111 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1172547-01-1

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No. B2486111
CAS RN: 1172547-01-1
M. Wt: 422.57
InChI Key: BHGBPHNVBUVYDR-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components common in medicinal chemistry, including a benzo[d]thiazol-2-yl group and a tetrahydrobenzo[b]thiophen-2-yl group. These groups are often found in compounds with biological activity .

Scientific Research Applications

Anti-Inflammatory Properties

This compound has been synthesized and analyzed for its anti-inflammatory properties . A series of novel derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition .

Antioxidant Activity

Thiazole derivatives, including the compound , have been studied for their antioxidant properties . These compounds have shown potential in acting as antioxidants, which can help protect cells from damage caused by free radicals .

Analgesic Activity

Thiazole derivatives have also been studied for their analgesic (pain-relieving) properties . This suggests that the compound could potentially be used in the development of new analgesic drugs .

Antimicrobial Activity

Thiazole derivatives have demonstrated antimicrobial activity . This suggests that the compound could potentially be used in the development of new antimicrobial drugs .

Antifungal Activity

Thiazole derivatives have shown antifungal activity . This suggests that the compound could potentially be used in the development of new antifungal drugs .

Antiviral Activity

Thiazole derivatives have demonstrated antiviral activity . This suggests that the compound could potentially be used in the development of new antiviral drugs .

Antitumor or Cytotoxic Drug Molecules

Thiazole derivatives have shown potential in acting as antitumor or cytotoxic drug molecules . This suggests that the compound could potentially be used in the development of new antitumor or cytotoxic drugs .

Quorum Sensing Inhibition

Docking studies have revealed that certain thiazole derivatives bind to the active site of Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds . This suggests that the compound could potentially be used in the development of new drugs that inhibit quorum sensing .

Mechanism of Action

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS2/c1-3-26-16(10-11-23-26)20(27)25-22-19(14-9-8-13(2)12-18(14)29-22)21-24-15-6-4-5-7-17(15)28-21/h4-7,10-11,13H,3,8-9,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGBPHNVBUVYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=C(C3=C(S2)CC(CC3)C)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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